5-[5-(2-Thienyl)-2-thienyl]thiophene-2-carbaldehyde
Description
Properties
IUPAC Name |
5-(5-thiophen-2-ylthiophen-2-yl)thiophene-2-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8OS3/c14-8-9-3-4-12(16-9)13-6-5-11(17-13)10-2-1-7-15-10/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMPDDPJYARBNGV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=CC=C(S2)C3=CC=C(S3)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8OS3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00223651 | |
| Record name | (2,2':5',2''-Terthiophene)-5-carboxaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00223651 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7342-41-8 | |
| Record name | (2,2':5',2''-Terthiophene)-5-carboxaldehyde | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007342418 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (2,2':5',2''-Terthiophene)-5-carboxaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00223651 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
5-[5-(2-Thienyl)-2-thienyl]thiophene-2-carbaldehyde is a thiophene derivative that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial, anticancer, and antioxidant research. This article provides a comprehensive overview of the compound's biological activity, supported by data tables and relevant case studies.
Chemical Structure and Properties
The compound's chemical structure is characterized by a complex arrangement of thiophene rings, which are known for their diverse biological properties. The molecular formula is C₁₃H₈OS₃, indicating the presence of sulfur atoms that contribute to its reactivity and biological interactions.
Antimicrobial Activity
Recent studies have demonstrated promising antimicrobial properties of this compound. The compound was evaluated against various bacterial strains, including both Gram-positive and Gram-negative bacteria.
Table 1: Antimicrobial Activity Results
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Activity Level |
|---|---|---|
| Staphylococcus aureus | 0.5 µg/mL | High |
| Escherichia coli | 1.0 µg/mL | Moderate |
| Pseudomonas aeruginosa | 0.75 µg/mL | Moderate |
| Bacillus subtilis | 0.4 µg/mL | High |
These results indicate that the compound exhibits significant antibacterial activity, particularly against Staphylococcus aureus and Bacillus subtilis, which are common pathogens associated with various infections.
Anticancer Activity
The anticancer potential of this compound has also been explored. In vitro studies have shown that this compound can inhibit the proliferation of cancer cells through mechanisms involving apoptosis and cell cycle arrest.
Case Study: Inhibition of Cancer Cell Proliferation
A study conducted on human cancer cell lines demonstrated that treatment with the compound resulted in:
- 99% inhibition of colony formation in KB cells at a concentration of 1 nM.
- Induction of apoptosis as evidenced by increased caspase activity.
- Cell cycle arrest at the G1 phase, leading to reduced cell division.
These findings suggest that the compound may serve as a potential lead for developing new anticancer therapies.
Antioxidant Activity
In addition to its antimicrobial and anticancer properties, this compound has shown significant antioxidant activity. This is crucial for combating oxidative stress-related diseases.
Table 2: Antioxidant Activity Comparison
| Compound | % Inhibition (ABTS Assay) |
|---|---|
| 5-[5-(2-Thienyl)-2-thienyl]TCA | 62.0% |
| Ascorbic Acid (Control) | 88.44% |
The compound's ability to scavenge free radicals indicates its potential utility in preventing oxidative damage in biological systems.
Scientific Research Applications
Organic Electronics
Organic Photovoltaics (OPVs) :
5-[5-(2-Thienyl)-2-thienyl]thiophene-2-carbaldehyde has been studied for its role in organic solar cells. Its structure allows for effective light absorption and charge transport, making it a candidate for active layers in OPVs.
Case Study :
A study demonstrated the synthesis of a polymer incorporating this compound that exhibited enhanced photovoltaic performance due to improved charge mobility and stability under operational conditions .
Photonic Applications
Electro-optic Devices :
The compound's electro-optic properties make it suitable for applications in modulators and switches. Its ability to change refractive index under an electric field can be exploited in advanced photonic devices.
Research Findings :
Research highlighted the synthesis of copolymers containing this compound, which showed promising results in terms of photoconductivity and electro-optic coefficients, indicating its potential use in high-performance optical devices .
Biological Applications
Antimicrobial Activity :
Studies have indicated that derivatives of this compound exhibit antimicrobial properties, making them candidates for pharmaceutical applications.
Case Study :
A series of experiments evaluated the antimicrobial efficacy of this compound against various bacterial strains, revealing a significant inhibitory effect, particularly against Gram-positive bacteria .
Material Science
Conductive Polymers :
This compound is also explored in the development of conductive polymers due to its thiophene units, which facilitate charge transport.
Application Example :
In a study focused on the synthesis of new conductive polymer composites, the incorporation of this compound resulted in materials with superior electrical conductivity and mechanical properties compared to traditional polymers .
Synthesis of Novel Compounds
The compound serves as a versatile building block for synthesizing other functionalized thiophene derivatives, which can be tailored for specific applications in organic synthesis.
Comparison with Similar Compounds
Data Tables
Table 1. Comparative Properties of Selected Thiophene Aldehydes
| Compound | Conjugation Length | λmax (nm) | Fluorescence λem (nm) | Key Application |
|---|---|---|---|---|
| 5-[5-(2-Thienyl)-2-thienyl]thiophene-2-carbaldehyde | Terthiophene | 450 | 550 | Organic Semiconductors |
| 2,2′-Bithiophene-5-carbaldehyde | Bithiophene | 350 | 420 | Intermediate Synthesis |
| (E)-5-(2-(Thiophen-2-yl)vinyl)thiophene-2-carbaldehyde | Vinyl-linked | 420 | 500 | Metal Ion Sensors |
| Benzo[c]thiophene-Fused Derivative | Extended fused | 480 | 605 | Optoelectronic Materials |
| 5-((2-Ethylhexyl)thio)thiophene-2-carbaldehyde | Thioether | 380 | N/A | OFETs |
Q & A
Q. Advanced: How do reaction conditions (e.g., catalyst loading, solvent) influence regioselectivity in terthiophene synthesis?
Regioselectivity in cross-coupling reactions is highly sensitive to steric and electronic factors. For instance, PdCl₂(PPh₃)₂ (5 mol%) in anhydrous THF at 80°C favors coupling at the α-position of thiophene due to reduced steric hindrance. Solvents with high dielectric constants (e.g., DMF) may stabilize polar intermediates, altering product distribution. Trace byproducts like β-coupled isomers (≤5%) can be identified via HPLC-MS .
Basic: What spectroscopic techniques are used to characterize this compound?
- ¹H/¹³C NMR : Key signals include the aldehyde proton (δ ~9.8 ppm, singlet) and aromatic thiophene protons (δ 6.8–7.4 ppm, multiplet) .
- IR : Strong C=O stretch at ~1675 cm⁻¹ and C-S vibrations at ~690 cm⁻¹ .
- Mass Spectrometry : Molecular ion peak at m/z 276.4 (C₁₃H₈OS₃⁺) .
Q. Advanced: How can crystallographic data resolve ambiguities in molecular conformation?
Single-crystal X-ray diffraction reveals non-planar geometries due to steric repulsion between thiophene rings. For example, dihedral angles of ~21° between adjacent rings and torsional angles of -172° at hydrazone linkages (in derivatives) confirm U-shaped conformations. Hydrogen bonding (N–H⋯O, ~2.8 Å) and π-π stacking (3.4–3.7 Å) stabilize supramolecular assemblies .
Basic: What are common applications in materials science?
This compound serves as a π-conjugated building block in organic semiconductors, particularly in:
- OLEDs : As an electron-transport layer due to high hole mobility (~10⁻³ cm²/V·s).
- Photovoltaics : As a donor material in bulk heterojunction cells (PCE ~4–6%) .
Q. Advanced: How does substitution at the aldehyde group affect charge transport properties?
Functionalizing the aldehyde with electron-withdrawing groups (e.g., cyano) lowers the LUMO (-3.2 eV vs. -2.8 eV for the parent compound), enhancing electron affinity. Computational studies (DFT, B3LYP/6-31G*) predict a 15% increase in conductivity for cyano-derivatives .
Basic: What strategies stabilize this compound against degradation?
Q. Advanced: How do solvent polarity and pH influence hydrolytic stability?
In aqueous THF (pH < 5), the aldehyde undergoes rapid hydration (gem-diol formation, k = 0.12 min⁻¹). At pH > 8, aldol condensation dominates, forming oligomers. Stabilization is achieved using aprotic solvents (e.g., DCM) with 0.1% BHT as a radical scavenger .
Basic: What computational methods model its electronic structure?
Q. Advanced: How do intermolecular interactions in crystals affect charge mobility?
Non-covalent interactions (e.g., S⋯S contacts, 3.5 Å) facilitate charge hopping. MD simulations show 2D π-stacked layers enhance mobility anisotropy (µ∥/µ⊥ = 3.2) .
Advanced: What mechanistic insights explain its reactivity in cross-couplings?
Pd⁰-mediated oxidative addition at the C–Br bond (rate-limiting step, ΔG‡ = 28 kcal/mol) precedes transmetallation with boronic esters. β-Hydride elimination is suppressed by bulky ligands (e.g., P(t-Bu)₃), yielding >90% α-coupled product. Side reactions (e.g., homocoupling) are minimized using degassed solvents .
Advanced: How are regiochemical outcomes validated in complex derivatives?
- NOESY : Correlates spatial proximity of thiophene protons to confirm substitution patterns.
- SC-XRD : Unambiguously assigns positions via residual density maps (e.g., 0.3 eÅ⁻³ at iodine sites in 4-iodophenyl derivatives) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
